![molecular formula C26H24N2O4 B325237 2-(2-naphthyloxy)-N-(2-{[(2-naphthyloxy)acetyl]amino}ethyl)acetamide](/img/structure/B325237.png)
2-(2-naphthyloxy)-N-(2-{[(2-naphthyloxy)acetyl]amino}ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-naphthyloxy)-N-(2-{[(2-naphthyloxy)acetyl]amino}ethyl)acetamide is a complex organic compound characterized by its unique structure, which includes multiple naphthalene rings and acetamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-naphthyloxy)-N-(2-{[(2-naphthyloxy)acetyl]amino}ethyl)acetamide typically involves multiple steps. One common method involves the reaction of naphthalen-2-yl acetate with ethylenediamine, followed by acylation with naphthalen-2-yloxyacetyl chloride. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-naphthyloxy)-N-(2-{[(2-naphthyloxy)acetyl]amino}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced naphthalene derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalene derivatives.
Substitution: Alkylated acetamide derivatives.
Aplicaciones Científicas De Investigación
2-(2-naphthyloxy)-N-(2-{[(2-naphthyloxy)acetyl]amino}ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mecanismo De Acción
The mechanism of action of 2-(2-naphthyloxy)-N-(2-{[(2-naphthyloxy)acetyl]amino}ethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
2-(naphthalen-2-yloxy)acetamide: A simpler analog with similar structural features but lacking the additional acetamide group.
Naphthalen-2-yl acetate: Another related compound used as a precursor in the synthesis of more complex molecules.
Uniqueness
2-(2-naphthyloxy)-N-(2-{[(2-naphthyloxy)acetyl]amino}ethyl)acetamide is unique due to its multiple naphthalene rings and acetamide groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C26H24N2O4 |
|---|---|
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
2-naphthalen-2-yloxy-N-[2-[(2-naphthalen-2-yloxyacetyl)amino]ethyl]acetamide |
InChI |
InChI=1S/C26H24N2O4/c29-25(17-31-23-11-9-19-5-1-3-7-21(19)15-23)27-13-14-28-26(30)18-32-24-12-10-20-6-2-4-8-22(20)16-24/h1-12,15-16H,13-14,17-18H2,(H,27,29)(H,28,30) |
Clave InChI |
NXYRMNBUIHSSHA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCCNC(=O)COC3=CC4=CC=CC=C4C=C3 |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCCNC(=O)COC3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


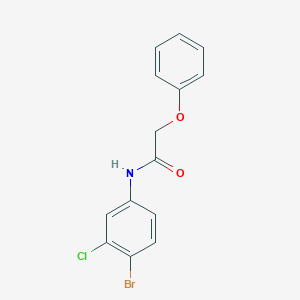
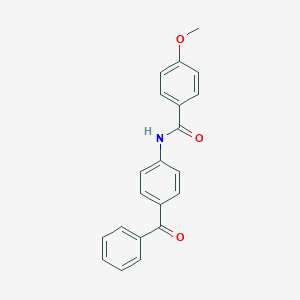
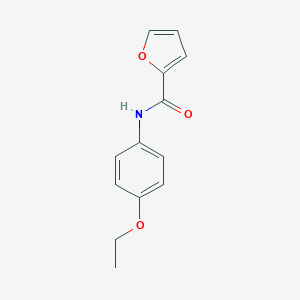
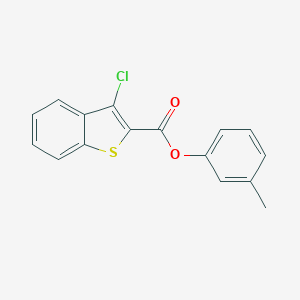
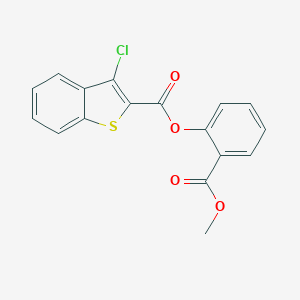
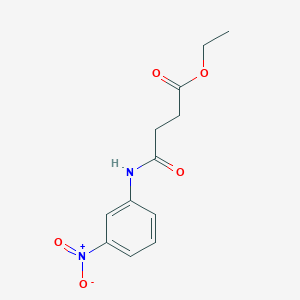

![N-[4'-(butyrylamino)-3,3'-dimethyl[1,1'-biphenyl]-4-yl]butanamide](/img/structure/B325173.png)
![METHYL 4-(4-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}BUTANAMIDO)BENZOATE](/img/structure/B325174.png)
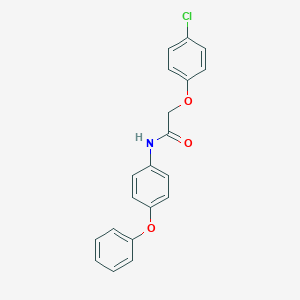
![N,N'-bis[2-(1-cyclohexen-1-yl)ethyl]terephthalamide](/img/structure/B325178.png)
![4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]phenoxy}phenyl)benzamide](/img/structure/B325179.png)
![Propyl 4-[(diphenylacetyl)amino]benzoate](/img/structure/B325181.png)

